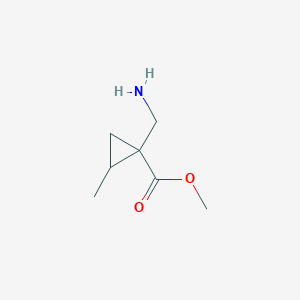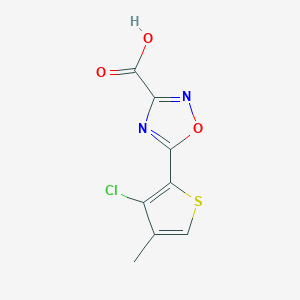
5-Amino-6-chloro-1,3-dimethylpyrimidine-2,4(1h,3h)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-6-chloro-1,3-dimethylpyrimidine-2,4(1h,3h)-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds similar to pyridines and are known for their role in various biological processes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-chloro-1,3-dimethylpyrimidine-2,4(1h,3h)-dione typically involves the chlorination of 1,3-dimethyluracil followed by amination. The reaction conditions often require the use of chlorinating agents such as phosphorus oxychloride (POCl3) and amination agents like ammonia or amines under controlled temperatures and pressures.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the use of hazardous chemicals.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction reactions may lead to the formation of dihydropyrimidine derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products depend on the type of reaction. For example, oxidation may yield N-oxides, reduction may produce dihydropyrimidines, and substitution reactions can lead to various substituted pyrimidines.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in antiviral and anticancer research.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of 5-Amino-6-chloro-1,3-dimethylpyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets. It may inhibit or activate enzymes, bind to receptors, or interfere with nucleic acid synthesis. The exact pathways depend on the specific application and target.
相似化合物的比较
Similar Compounds
5-Amino-1,3-dimethyluracil: Lacks the chlorine atom at the 6-position.
6-Chloro-1,3-dimethyluracil: Lacks the amino group at the 5-position.
5,6-Dichloro-1,3-dimethyluracil: Contains an additional chlorine atom at the 5-position.
Uniqueness
5-Amino-6-chloro-1,3-dimethylpyrimidine-2,4(1h,3h)-dione is unique due to the presence of both the amino and chloro substituents, which can influence its chemical reactivity and biological activity.
属性
CAS 编号 |
1128-14-9 |
|---|---|
分子式 |
C6H8ClN3O2 |
分子量 |
189.60 g/mol |
IUPAC 名称 |
5-amino-6-chloro-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C6H8ClN3O2/c1-9-4(7)3(8)5(11)10(2)6(9)12/h8H2,1-2H3 |
InChI 键 |
MIRRVPSJMQEWTE-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=C(C(=O)N(C1=O)C)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Ethylsulfanyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13080926.png)










![Tert-butyl 2-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13080997.png)

![3-[(2-Methylbutan-2-yl)oxy]pyridin-4-amine](/img/structure/B13081004.png)
